molecular formula C10H5N3O3 B12006136 Toluene-2,4,6-triyl triisocyanate CAS No. 7373-26-4

Toluene-2,4,6-triyl triisocyanate

Cat. No.: B12006136
CAS No.: 7373-26-4
M. Wt: 215.16 g/mol
InChI Key: PFUKECZPRROVOD-UHFFFAOYSA-N
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Description

1,3,5-Triisocyanato-2-methylbenzene is an organic compound with the molecular formula C10H5N3O3 and a molecular weight of 215.17 g/mol . It is a derivative of benzene, where three isocyanate groups are attached to the 1, 3, and 5 positions, and a methyl group is attached to the 2 position. This compound is known for its reactivity and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triisocyanato-2-methylbenzene can be synthesized through the reaction of 1,3,5-triaminobenzene with phosgene. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 1,3,5-triisocyanato-2-methylbenzene involves large-scale reactions with stringent control over temperature and pressure to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triisocyanato-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Alcohols and Amines: These reagents are commonly used in addition reactions with 1,3,5-triisocyanato-2-methylbenzene to form urethanes and ureas.

    Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to enhance the reaction rates.

Major Products

    Urethanes: Formed by the reaction of isocyanate groups with alcohols.

    Ureas: Formed by the reaction of isocyanate groups with amines.

Scientific Research Applications

1,3,5-Triisocyanato-2-methylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-triisocyanato-2-methylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as polymerization and bioconjugation, where the compound acts as a cross-linking agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triisocyanato-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanates. Its structure allows for the formation of highly cross-linked polymers and materials with unique mechanical properties.

Properties

CAS No.

7373-26-4

Molecular Formula

C10H5N3O3

Molecular Weight

215.16 g/mol

IUPAC Name

1,3,5-triisocyanato-2-methylbenzene

InChI

InChI=1S/C10H5N3O3/c1-7-9(12-5-15)2-8(11-4-14)3-10(7)13-6-16/h2-3H,1H3

InChI Key

PFUKECZPRROVOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O

Origin of Product

United States

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